

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropoxybenzene, also known as isopropyl phenyl ether, is an aromatic ether with the chemical formula C₉H₁₂O.[1][2] It serves as a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals.[1] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and visual diagrams to illustrate key processes. All quantitative data is summarized for clarity and accessibility.

Physical and Chemical Properties

Isopropoxybenzene is a colorless liquid at room temperature with an odor resembling anise. [1][3] Its molecular structure, featuring a hydrophobic benzene ring and isopropyl group combined with a polar ether linkage, gives it amphiphilic characteristics.[1] Consequently, it is highly soluble in nonpolar organic solvents like hexane and toluene, while having low solubility in water.[1][4]

Data Presentation: Core Properties

The following table summarizes the key physical and chemical properties of **isopropoxybenzene**.



Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O	[1][2]
Molecular Weight	136.19 g/mol	[1][2][5]
Melting Point	-33 °C	[1][2]
Boiling Point	176 - 179 °C	[1][2][3]
Density	0.93 - 0.94 g/cm3 at 20 °C	[1][2]
Flash Point	61.9 °C	[1]
Refractive Index (n ²⁰ /D)	~1.49	[2][3]
Vapor Pressure	1.3 mmHg at 25 °C	[1]
LogP	3.01	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the unequivocal identification and structural validation of **isopropoxybenzene**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a septet near 4.5 ppm, corresponding to the methine proton of the isopropyl group, which is coupled to the six equivalent methyl protons. These methyl protons appear as a doublet around 1.2 ppm. The aromatic protons on the benzene ring typically appear in the range of 6.8-7.3 ppm.
- 13C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the aromatic carbons (120–160 ppm), the ether-linked methine carbon (70–80 ppm), and the isopropyl methyl carbons (20–30 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-O stretching vibrations for the ether linkage in the 1200-1250 cm⁻¹ region. It also shows absorptions corresponding to aromatic C-H and C=C bonds.
- Mass Spectrometry (MS): In mass spectrometry, isopropoxybenzene typically exhibits a
 molecular ion peak (M+) at m/z 136. A common fragmentation pattern involves the loss of the



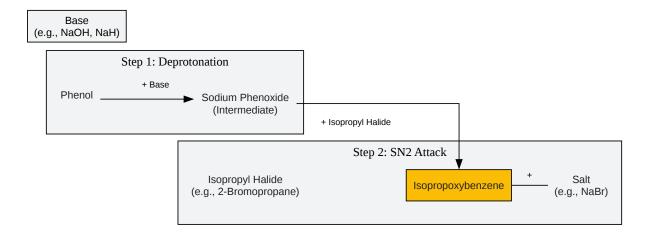
isopropyl group, resulting in a prominent phenoxy ion peak at m/z 94.[1]

Chemical Reactivity and Synthesis

Isopropoxybenzene's reactivity is centered around the ether linkage and the aromatic ring. It is primarily used as a building block in more complex organic syntheses. The most common and direct method for its preparation is the Williamson ether synthesis.

Williamson Ether Synthesis

This reaction proceeds via an S_n2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an electrophilic isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[6][7] The phenoxide is generated in situ by deprotonating phenol with a suitable base, such as sodium hydroxide or sodium hydride.[7][8]



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Caption: Williamson Ether Synthesis of Isopropoxybenzene.

Experimental Protocols



Synthesis of Isopropoxybenzene via Williamson Ether Synthesis

This protocol is a representative procedure based on established methods for Williamson ether synthesis.[7][8][9]

Materials:

- Phenol
- Sodium hydroxide (NaOH)
- 2-Bromopropane
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Methanol or Ethanol (as solvent)
- · Deionized water

Procedure:

- Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in methanol.
- Carefully add sodium hydroxide (1.05 eq) to the solution. Stir the mixture at room temperature until the phenol is fully converted to sodium phenoxide.
- Nucleophilic Substitution: Add 2-bromopropane (1.1 eq) to the flask, either neat or dissolved in a small amount of the solvent.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Extraction: After cooling to room temperature, remove the solvent using a rotary evaporator.

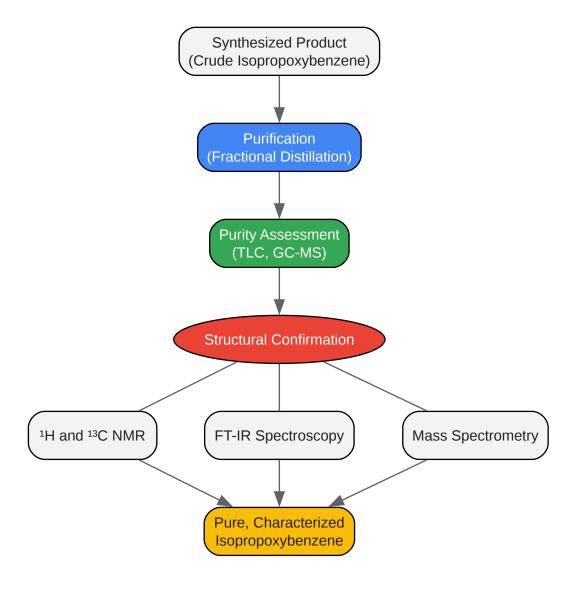


- Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel.
- Separate the layers and extract the aqueous phase twice more with diethyl ether.
- Combine the organic extracts and wash with a 5% NaOH solution to remove any unreacted phenol, followed by a wash with brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
- Purify the crude product by fractional distillation to yield pure **isopropoxybenzene**.

Characterization Workflow

The identity and purity of the synthesized **isopropoxybenzene** should be confirmed through a standard characterization workflow.





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Caption: Post-synthesis characterization workflow.

Protocol for NMR Sample Preparation

- Accurately weigh approximately 10-20 mg of the purified isopropoxybenzene.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10]
- Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small cotton plug in a Pasteur pipette.[10]



- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Safety and Handling

Isopropoxybenzene is a combustible liquid and may cause skin, eye, and respiratory irritation. [1] Standard laboratory safety practices should be strictly followed.

- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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• To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Isopropoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215980#physical-and-chemical-properties-of-isopropoxybenzene]

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